molecular formula C15H12N2O B3038540 2-Oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile CAS No. 866136-46-1

2-Oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile

Cat. No.: B3038540
CAS No.: 866136-46-1
M. Wt: 236.27 g/mol
InChI Key: XXYRKDMUWKMWPP-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

A study by Gholap et al. (2007) synthesized various analogues of 2-oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile, evaluating their antifungal properties. This research indicates a potential application of these compounds in antifungal treatments, considering the relationship between functional group variations and biological activity (Gholap et al., 2007).

Spectroscopic Characterization and NLO Analysis

Wazzan et al. (2016) conducted detailed spectroscopic characterization and nonlinear optical (NLO) properties analysis of derivatives of this compound. This research is significant for understanding the electronic properties and potential biological applications of these compounds (Wazzan et al., 2016).

Antiproliferative Activity

Abdel‐aziz et al. (2019) explored the synthesis of new 3-cyanopyridines, including derivatives of this compound, and evaluated their antiproliferative activity. This study provides insight into the potential use of these compounds in cancer treatments, particularly against liver carcinoma (Abdel‐aziz et al., 2019).

Synthesis and Structural Analysis

Moustafa et al. (2012) investigated the synthesis of various enaminones, including this compound derivatives, providing new routes to various organic compounds. This research contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic structures (Moustafa et al., 2012).

Properties

IUPAC Name

2-oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-9-17-10-8-13(14(11-16)15(17)18)12-6-4-3-5-7-12/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYRKDMUWKMWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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